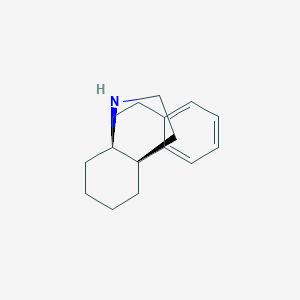

Hasubanan

Description

Structure

3D Structure

Properties

CAS No. |

14510-67-9 |

|---|---|

Molecular Formula |

C16H21N |

Molecular Weight |

227.34 g/mol |

IUPAC Name |

(1R,10S)-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2,4,6-triene |

InChI |

InChI=1S/C16H21N/c1-2-6-14-13(5-1)7-10-16-9-4-3-8-15(14,16)11-12-17-16/h1-2,5-6,17H,3-4,7-12H2/t15-,16+/m1/s1 |

InChI Key |

RKWPQIQYRNOTMT-CVEARBPZSA-N |

SMILES |

C1CCC23CCC4=CC=CC=C4C2(C1)CCN3 |

Isomeric SMILES |

C1CC[C@]23CCC4=CC=CC=C4[C@@]2(C1)CCN3 |

Canonical SMILES |

C1CCC23CCC4=CC=CC=C4C2(C1)CCN3 |

Synonyms |

Hasubanan |

Origin of Product |

United States |

Historical Context and Structural Classification of Hasubanan Alkaloids

The study of hasubanan alkaloids dates back decades, with research intensifying after their initial isolation and characterization. The first member of this family to have its complete structure determined was hasubanonine (B156775) in 1965 researchgate.net. Early research into these compounds was often discussed in the context of morphine alkaloids due to structural similarities nih.govumn.edu. However, key differences, such as the absence of the characteristic C9–H resonance found in the morphinan (B1239233) skeleton, led to the correct proposal of the distinct this compound framework umn.edu.

Since these initial discoveries, more than 40 distinct this compound alkaloids have been identified researchgate.net. The first total synthesis of a this compound alkaloid was accomplished in 1966, a milestone that spurred further investigation into synthetic methodologies for this complex scaffold researchgate.net.

This compound alkaloids are classified based on the oxidation patterns of their core structure nih.govumn.edu. This classification helps to organize the growing number of derivatives and understand the biosynthetic relationships between them. The family is divided into subclasses defined by variations in oxidation, particularly at the C8 position of the core ring structure umn.edu. For instance, compounds like runanine and delavayine are closely related to the parent hasubanonine, with minor differences, while others such as cepharamine (B99468) feature different oxidation patterns umn.edu.

Natural Occurrence and Phytochemical Investigations of Hasubanan Alkaloids

Botanical Sources and Geographic Distribution of Hasubanan-Producing Plantscaltech.edummbio.cnresearchgate.netresearchgate.netresearchgate.net

The primary botanical sources of this compound alkaloids are species within the genus Stephania, which is part of the Menispermaceae family. caltech.edummbio.cnresearchgate.netacs.org Approximately 60 species of Stephania are distributed worldwide, primarily in tropical and subtropical regions, as well as warmer parts of temperate zones in the Old World. researchgate.netacs.orgprota4u.org China, particularly the southern provinces like Yunnan and Guangxi, is a significant hotspot for Stephania diversity, hosting 39 species and one variant. mmbio.cnacs.orgmdpi.com

Key Stephania species known to produce this compound alkaloids include:

Botanical Sources and Key this compound Alkaloids

| Botanical Source | Geographic Distribution | Key this compound Alkaloids Isolated |

|---|---|---|

| Stephania longa | Southern China (Yunnan, Guangxi) | Stephalonester A, Stephalonester B, Longanone, Cephatonine, Prostephabyssine, Stephalonines A-I, Norprostephabyssine, Isoprostephabyssine, Isolonganone, Isostephaboline mmbio.cnacs.orgnih.govnih.gov |

| Stephania hernandifolia | Various regions (specifics not detailed in all sources) | Aknadinine, Longanone, Stephasunoline, N-methylstephuline, Epistephamiersine, Prostephabyssine, Aknadilactam, Dihydroepistephamiersine, Hasubanonine, Hernsubanine D, Hernsubanine E researchgate.netresearchgate.netnih.govnih.gov |

| Stephania japonica | Malesia, North Queensland (Australia), Old World tropical/subtropical regions | Hasubanonine, Stephabenine, Oxostephabenine, Prostephanaberrine, Aknadinine, N-methylstephuline, Prostephabyssine, Aknadilactam prota4u.orgdrugfuture.comjst.go.jpacs.org |

| Stephania cepharantha | Northwestern and Southwestern China | Cepharatines A-D, Cepharamine (B99468) figshare.comnih.govacs.orgnih.gov |

| Pericampylus spp. | (General distribution not specified) | This compound alkaloids (general) mmbio.cn |

| Sinomenium spp. | (General distribution not specified) | This compound alkaloids (general) mmbio.cn |

Advanced Methodologies for Isolation of this compound Alkaloids from Natural Sourcesresearchgate.netacs.orgnih.govnih.gov

The isolation of this compound alkaloids from complex plant matrices requires sophisticated methodologies, often combining modern extraction techniques with high-resolution chromatographic purification and hyphenated analytical methods.

Modern Extraction Techniques for this compound Compoundsresearchgate.netacs.orgnih.gov

Traditional extraction methods, such as maceration, often employ solvents like ethanol (B145695) (e.g., 95% EtOH) or acetic acid to separate alkaloids from plant material. researchgate.netresearchgate.netacs.orgjocpr.com For instance, dried and powdered Stephania longa is typically extracted multiple times with 95% ethanol. mmbio.cnacs.org The resulting crude extract is then concentrated and subjected to partitioning between acid water and petroleum ether, followed by basification of the aqueous layer and extraction with chloroform (B151607) to obtain crude alkaloids. researchgate.netnih.gov The choice of acidic solvents is based on the solubility of alkaloid compounds in acids. researchgate.net Other organic solvents like methanol (B129727) are also used for extraction. researchgate.net Modern approaches may also involve techniques like heated alcohol under reflux extraction or ultrasonic alcohol extraction. jocpr.com

High-Resolution Chromatographic Purification of this compound Alkaloidscaltech.eduresearchgate.netacs.orgnih.gov

After initial extraction, crude alkaloid fractions undergo extensive purification using various chromatographic techniques to isolate individual this compound compounds. Common methods include:

Chromatographic Materials and Solvents for this compound Isolation

| Chromatographic Technique | Stationary Phase | Eluent/Mobile Phase (Examples) | Purpose |

|---|---|---|---|

| Column Chromatography (CC) | Silica gel, Rp-18, MCI CHP 20P, Sephadex LH-20 | Petroleum ether/Ethyl acetate (gradient), Methanol/Water (gradient) | Initial fractionation and purification of crude alkaloid mixtures mmbio.cnresearchgate.netresearchgate.netacs.orgnih.gov |

| Preparative HPLC | ODS silica column (e.g., YMC-Pack ODS-A) | Methanol/Water, Acetonitrile/Water | High-resolution purification to obtain pure compounds mmbio.cnacs.orgnih.gov |

| Chiral Phase HPLC | Chiral stationary phases | (Specifics vary) | Separation of optically pure enantiomers researchgate.net |

| Open Column Chromatography | ODS, Sephadex LH-20 | Methanol, Methanol/Water | Further fractionation and purification of complex mixtures mmbio.cnacs.orgnih.gov |

Hyphenated Techniques in this compound Natural Product Isolationwikipedia.orgnih.gov

Hyphenated techniques, which combine separation methods with spectroscopic detection, are indispensable for the rapid identification and structural elucidation of natural products, including this compound alkaloids.

Discovery and Structural Determination of Novel this compound Alkaloid Analoguescaltech.edummbio.cnresearchgate.netacs.org

The discovery of novel this compound alkaloid analogues is an ongoing process, driven by the exploration of new plant sources and the application of advanced analytical techniques. Structural determination relies heavily on a combination of spectroscopic data and, in some cases, X-ray crystallography.

Spectroscopic Techniques :

X-ray Crystallography : For compounds that can form suitable crystals, X-ray diffraction analysis provides unambiguous determination of their structures and absolute configurations. researchgate.netfigshare.comnih.govacs.orgtandfonline.com This method is considered the gold standard for structural confirmation. For example, the structure of cepharatine A and the absolute configuration of aknadinine have been confirmed by X-ray crystallography. nih.govacs.orgacs.org

Recent discoveries include a range of new this compound alkaloids from Stephania longa, such as 11 new compounds identified through ¹H NMR-guided fractionation. nih.gov Similarly, Stephania hernandifolia has yielded novel this compound alkaloids like hernsubanine D and E, with their structures elucidated using HR-EI-MS, 1D-NMR, and 2D-NMR spectral analyses. researchgate.netnih.gov The structural similarities between this compound and morphinan (B1239233) alkaloids have also inspired studies into their biosynthesis, revealing that the this compound framework is derived from tyrosine-based building blocks. caltech.edudrugfuture.com

Examples of Novel this compound Alkaloids and Their Discovery

| Novel this compound Alkaloid | Botanical Source | Key Spectroscopic Methods for Structure Elucidation | Notes on Discovery |

|---|---|---|---|

| Stephalonester A, Stephalonester B | Stephania longa | HR-ESI-MS, 1D/2D NMR, ECD | Two new this compound alkaloids with anti-inflammatory activity mmbio.cn |

| Stephalonines A-I, Norprostephabyssine, Isoprostephabyssine, Isolonganone, Isostephaboline | Stephania longa | HREIMS, IR, NMR (HSQC, HMBC, 1H-1H COSY), Chiral GC | Thirteen new this compound type alkaloids acs.orgnih.gov |

| Aknadinine, Longanone, Stephasunoline, N-methylstephuline, Epistephamiersine, Prostephabyssine, Aknadilactam, Dihydroepistephamiersine, Hasubanonine | Stephania hernandifolia | Physicochemical properties, spectral data (NMR) | Compounds 2-8 isolated from this plant for the first time researchgate.netnih.gov |

| Hernsubanine D | Stephania hernandifolia | HR-EI-MS, 1D/2D NMR | New this compound alkaloid researchgate.net |

| Hernsubanine E | Stephania hernandifolia | Physicochemical properties, spectral analyses | New this compound alkaloid nih.gov |

| Cepharatines A-D | Stephania cepharantha | Spectroscopic analysis (NMR), X-ray crystallographic diffraction | Four new this compound-type alkaloids figshare.comnih.govacs.org |

Compound Names and PubChem CIDs

Biosynthetic Pathways and Enzymology of Hasubanan Alkaloids

Proposed Biogenetic Routes to the Hasubanan Skeleton from Precursor Molecules

The this compound skeleton is understood to be derived from the benzylisoquinoline alkaloid, reticuline (B1680550) wikipedia.org. Reticuline serves as a pivotal intermediate in the biosynthesis of numerous alkaloids, including those of the morphinan (B1239233) series such as morphine and codeine ontosight.aiwikipedia.orgwikipedia.org. While both hasubanans and morphinans originate from reticuline, the this compound structure results from comparatively more oxidized and rearranged pathways wikipedia.org.

Specifically, the (R)-enantiomer of reticuline, (R)-reticuline, is recognized as a direct biosynthetic precursor in related alkaloid pathways, being converted to salutaridine (B1681412) by the enzyme salutaridine synthase wikipedia.org. The formation of the this compound core from diphenolic isoquinolines, such as reticuline, is hypothesized to involve phenolic oxidative coupling as a key step rsc.orgresearchgate.netresearchgate.netresearchgate.net. This oxidative process is crucial for the intramolecular cyclization events that shape the polycyclic this compound framework. Research indicates that the this compound and acutumine (B231681) alkaloids are derived from two distinct C6–C2 biogenetic units, with tyrosine being a fundamental amino acid precursor in the broader benzylisoquinoline alkaloid pathway researchgate.netfrontiersin.org.

Investigations into Enzymatic Transformations in this compound Biosynthesis

Enzymatic transformations are central to the precise construction of complex alkaloid structures like hasubanans, ensuring high regio- and stereoselectivity nih.govbeilstein-journals.orgbeilstein-journals.org. In the context of related alkaloid biosynthesis, specific enzymes have been identified that catalyze critical steps. For instance, in the morphinan pathway, which shares a precursor with hasubanans, salutaridine synthase catalyzes the conversion of (R)-reticuline to salutaridine wikipedia.org. Following this, salutaridine reductase (SalR) facilitates the reduction of salutaridine to salutaridinol, utilizing NADPH as a cofactor wikipedia.org.

While specific enzymes directly responsible for every step in this compound biosynthesis are still under active investigation, the general principles observed in other complex alkaloid pathways apply. Oxidoreductases, including cytochrome P450 enzymes, are frequently involved in catalyzing reactions that lead to the formation of parent ring systems, thereby dictating the class of alkaloid produced frontiersin.orgnih.govbeilstein-journals.org. Methyltransferases (O-methyltransferase and N-methyltransferase) and lyases (e.g., norcoclaurine synthase) also play crucial roles in modifying precursors and intermediates within the broader benzylisoquinoline alkaloid pathway from which hasubanans originate frontiersin.org. These enzymatic steps are vital for achieving the specific oxidation and rearrangement patterns characteristic of the this compound skeleton wikipedia.org.

Isotopic Labeling Studies to Elucidate this compound Biosynthetic Intermediates

Isotopic labeling studies are indispensable tools for unraveling complex biosynthetic pathways, including those of this compound alkaloids biorxiv.orgnih.govstudysmarter.co.ukresearchgate.net. This technique involves feeding isotopically enriched precursor molecules (e.g., with Carbon-13 (¹³C), Deuterium (²H), or Nitrogen-15 (¹⁵N)) to the plant or cell culture producing the alkaloid biorxiv.orgnih.govstudysmarter.co.uk. By tracking the incorporation of these heavy isotopes into the final this compound structure and its putative intermediates, researchers can directly confirm proposed biosynthetic steps and precursor-product relationships biorxiv.orgnih.govresearchgate.netnih.gov.

The methodology typically involves synthesizing a precursor with a stable isotope at a specific position and then introducing it into the biological system. Subsequent isolation and analysis of the this compound alkaloids and their potential intermediates using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) allow for the detection and localization of the incorporated label biorxiv.orgnih.govstudysmarter.co.uk. For instance, if a ¹³C-labeled reticuline were fed, the presence of the ¹³C isotope in specific carbons of the isolated this compound would provide strong evidence for reticuline's role as a precursor and the specific carbon-carbon bond formations during the rearrangement. Such studies are critical for identifying the precise sequence of transformations and the nature of transient intermediates that are difficult to isolate directly nih.gov. While specific detailed isotopic labeling studies solely focused on this compound were not extensively detailed in the provided snippets, the application of this technique is fundamental to elucidating the complex rearrangements and oxidative steps involved in its biosynthesis from precursors like reticuline, as demonstrated in related alkaloid pathways nih.govresearchgate.netnih.gov.

Advanced Spectroscopic Characterization and Absolute Stereochemistry of Hasubanan Alkaloids

Nuclear Magnetic Resonance (NMR) Spectroscopy in Hasubanan Structure Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including the complex this compound alkaloids. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the connectivity of atoms and their spatial arrangements.

The gross structures of newly isolated this compound alkaloids are primarily determined through extensive analysis of their 1D NMR spectra, specifically proton (¹H NMR) and carbon-13 (¹³C NMR), in conjunction with various 2D NMR experiments. These include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY). researchgate.netacs.orgresearchgate.netresearchgate.netebi.ac.uk

For instance, the structures of numerous new this compound alkaloids, such as those isolated from Stephania longa (e.g., stephalonines A-I, norprostephabyssine, isoprostephabyssine, isolonganone, isostephaboline) and Stephania japonica (e.g., stephalonester A and B), have been elucidated through comprehensive interpretation of their 1D and 2D NMR spectra. researchgate.netacs.orgresearchgate.net The application of 2D NMR techniques became particularly crucial for efficient structural determination as the diversity of novel this compound alkaloids expanded. caltech.edu

Characteristic resonances in NMR spectra can aid in distinguishing this compound alkaloids from related structural types, such as morphinan (B1239233) alkaloids. For example, the C-9 and N-methyl carbons of this compound alkaloids typically exhibit signals at higher fields compared to their morphinan counterparts. Furthermore, N-methyl carbons situated near a carbonyl function at C-16 can show signals at exceptionally high fields (e.g., δ 27.8 and 27.7), providing key diagnostic information. researchgate.net

Table 1: Key NMR Techniques and Their Applications in this compound Structure Elucidation

| NMR Technique | Information Provided | Application in this compound Alkaloids |

| ¹H NMR | Proton environments, chemical shifts, coupling constants | Identification of proton types, functional groups, and overall proton connectivity. researchgate.netresearchgate.net |

| ¹³C NMR | Carbon skeleton, chemical shifts, carbon types | Determination of the carbon backbone and presence of different carbon environments. researchgate.net |

| COSY | Proton-proton correlations (through bonds) | Identification of coupled proton systems and elucidation of spin networks. acs.orgresearchgate.netresearchgate.netebi.ac.uk |

| HSQC | One-bond proton-carbon correlations | Direct assignment of protons to their attached carbons. libretexts.org |

| HMBC | Long-range proton-carbon correlations (2-3 bonds) | Establishing connectivity across quaternary carbons and ring systems, crucial for assembling structural fragments. researchgate.net |

| NOESY | Spatial proton-proton correlations (through space, Nuclear Overhauser Effect) | Determination of relative stereochemistry and conformation. caltech.eduu-tokyo.ac.jp |

NMR spectroscopy plays a vital role in assigning the relative stereochemistry of this compound alkaloids. Nuclear Overhauser Effect (NOE) experiments, particularly difference NOE, are extensively used to determine the spatial proximity of protons. caltech.eduu-tokyo.ac.jp By irradiating a specific proton signal and observing enhancements in other proton signals, researchers can deduce which protons are close in space, thereby establishing the relative orientation of substituents around chiral centers. For instance, NOE correlations have been instrumental in ascertaining the structure of compounds like runanine. caltech.edu In some cases, Density Functional Theory (DFT)-based calculations are combined with NMR data to accurately assign the NMR data for each geometrical isomer, further refining stereochemical assignments. researchgate.net

Mass Spectrometry (MS) for Precise Molecular Formula Determination of this compound Alkaloids

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of compounds. For this compound alkaloids, it is indispensable for establishing their precise molecular formulas. researchgate.netresearchgate.netmsu.edusavemyexams.com

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is particularly valuable in the characterization of this compound alkaloids. HRESIMS provides highly accurate mass-to-charge (m/z) values, often to four decimal places, which allows for the unambiguous determination of the molecular formula of an unknown compound. msu.edulibretexts.org This precision is critical for distinguishing between different molecular formulas that may have the same nominal mass but differ slightly in their exact mass due to the isotopic distribution of elements. msu.edulibretexts.org

HRESIMS is frequently employed in conjunction with NMR spectroscopy for the initial determination of the gross structures of new this compound alkaloids. researchgate.netresearchgate.netresearchgate.netnih.gov For example, the structures of novel this compound alkaloids isolated from Stephania longa were determined through extensive analysis of both NMR and HRESIMS data. researchgate.netnih.gov This technique is essential for confirming the molecular weight and elemental composition of isolated this compound compounds, providing a crucial piece of information for their complete characterization.

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration of this compound Stereoisomers

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique used to determine the absolute configuration of chiral organic compounds, including this compound stereoisomers. encyclopedia.pubull.es ECD measures the differential absorption of left and right circularly polarized light by a sample, with signals occurring in correspondence with electronic transitions. encyclopedia.pub

A key principle of ECD is that enantiomeric compounds exhibit identical ECD spectra but with opposite signs. encyclopedia.pubull.es The sign of a Cotton effect (a characteristic shape in the ECD spectrum) is directly related to the absolute configuration of the molecule. encyclopedia.pubull.es Researchers establish the absolute configuration of this compound alkaloids by comparing their experimental ECD spectra with theoretically calculated ECD spectra. researchgate.netresearchgate.netnih.gov This comparative approach is a powerful non-empirical method for absolute configuration assignment, often complementing X-ray crystallography. ull.es ECD is considered a "fast" technique, and the observed spectrum represents a superposition of the spectra of all contributing species present in solution. encyclopedia.pub

X-ray Crystallography for Definitive Three-Dimensional Structures of this compound Derivatives

The process involves directing an X-ray beam at a single crystal of the this compound derivative. The X-rays diffract as they pass through the ordered arrangement of atoms, producing a unique diffraction pattern. By measuring the angles and intensities of these diffracted X-rays, crystallographers can generate a three-dimensional electron density map, from which the atomic positions and thus the complete molecular structure can be determined. nih.govanton-paar.comlibretexts.orgwikipedia.org

X-ray crystallography has been historically significant in this compound research. For instance, the absolute configuration of aknadinine's brosylate derivative was unambiguously validated through X-ray crystal structure analysis. caltech.edu This technique offers direct evidence of the absolute configuration and conformation, making it invaluable for confirming assignments made by other spectroscopic methods and for providing fundamental structural insights.

Ancillary Spectroscopic Techniques (UV, IR) in this compound Analysis

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy serve as crucial ancillary techniques in the characterization of this compound alkaloids, providing valuable insights into the presence of specific chromophores and functional groups within their molecular architecture mmbio.cnresearchgate.netacs.orgcaltech.edu. These techniques complement more advanced methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) by offering rapid and indicative data on the electronic transitions and vibrational modes of the compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for identifying conjugated systems, such as enones or aromatic rings, which are common features in this compound alkaloids escholarship.org. The absorption maxima observed in UV spectra provide characteristic fingerprints that aid in structural confirmation and comparison with known derivatives. For instance, analysis of new this compound alkaloids isolated from Stephania longa, such as stephalonester A (compound 1), revealed characteristic UV absorption maxima mmbio.cn.

| Compound | Solvent | Absorption Maxima (λmax, nm) | Log ε (if available) | Reference |

| Stephalonester A (1) | Not specified | 205, 280 | Not specified | mmbio.cn |

| Dienone (6) | MeOH | 239, 280 | 4.16, 3.84 | rsc.org |

| Enone (7) | MeOH | 257, 283 (sh) | 3.74, 3.505 | rsc.org |

The presence of an enone chromophore, a common structural motif in some this compound derivatives, is typically identifiable through specific UV absorption patterns escholarship.org. For example, a dienone intermediate (compound 6) in the synthesis of a cepharamine (B99468) analogue exhibited UV absorption at 239 nm and 280 nm, indicative of its conjugated system rsc.org. Upon hydrolysis, the resulting enone (compound 7) showed distinct absorption at 257 nm and a shoulder at 283 nm rsc.org. These data highlight the utility of UV spectroscopy in monitoring structural transformations and confirming the presence of specific chromophores within the this compound scaffold.

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present in this compound alkaloids by detecting their characteristic vibrational frequencies mmbio.cnumn.eduresearchgate.net. Key absorption bands can indicate the presence of hydroxyl groups, carbonyl functionalities (ketones, esters), and aromatic rings, which are integral to the this compound structure.

| Functional Group | Characteristic IR Absorption (cm⁻¹) | Compound (Example) | Reference |

| Hydroxy group | 3414 | Stephalonester A (1) | mmbio.cn |

| Carbonyl (ketone) | 1724, 1681 | Stephalonester A (1) | mmbio.cn |

| Aromatic ring | 1618, 1489 | Stephalonester A (1) | mmbio.cn |

| α-methoxylated cross-conjugated dienone system | 1665, 1640, 1625 | Dienone (6) | rsc.org |

| Enone | 1679, 1625 | Enone (7) | rsc.org |

While UV and IR spectroscopy provide valuable preliminary and complementary data, the definitive determination of absolute stereochemistry in this compound alkaloids typically relies on techniques such as Electronic Circular Dichroism (ECD) spectroscopy and X-ray crystallographic diffraction mmbio.cnacs.orguni-muenchen.de. ECD spectra, in particular, are frequently employed to confirm the absolute configuration of chiral centers within these complex molecules mmbio.cn.

Strategic Chemical Synthesis of Hasubanan Alkaloids and Analogues

Retrosynthetic Analysis and General Strategies for Hasubanan Core Construction

Retrosynthetic analysis of the this compound core often targets the aza-[4.4.3]-propellane framework as a key synthetic objective nih.govresearchgate.netescholarship.org. General strategies for constructing this intricate core typically involve the formation of strategic bonds to assemble the fused polycyclic system researchgate.net. A common approach envisions the propellane core being derived from a dihydroindolone intermediate, which itself can be accessed from a 4-aminocyclohexadienone caltech.edu. This 4-aminocyclohexadienone is often the product of a diastereoselective 1,2-addition of an organometallic nucleophile to a quinone-derived sulfinyl imine caltech.edu.

Another strategy involves the construction of complex fused polycyclic frameworks via an oxidative phenolic coupling reaction followed by a regioselective intramolecular aza-Michael reaction researchgate.netresearchgate.net. This sequence efficiently builds the this compound skeleton, often establishing the all-carbon quaternary stereogenic center at C13 researchgate.netnih.govnih.gov. Early racemic syntheses of the common propellane core focused on the stereocontrolled construction of a cis-substituted heterobicycle, which then served as a precursor for intramolecular Dieckmann condensation acs.org.

Enantioselective Total Synthesis of this compound Alkaloids

The enantioselective total synthesis of this compound alkaloids has been a significant challenge, with the first such synthesis of cepharamine (B99468) reported in 1998 by Schultz and Wang nih.govnih.gov. Since then, elegant asymmetric syntheses have been developed, focusing on the precise control of stereochemistry researchgate.netepfl.ch. Key to these enantioselective syntheses is the establishment of crucial stereocenters, particularly the α-tertiary amine and quaternary carbons researchgate.netacs.org.

Catalytic Asymmetric Methodologies in this compound Synthesis

Catalytic asymmetric methodologies have played a pivotal role in the enantioselective synthesis of this compound alkaloids, offering efficient and economical routes to enantiomerically enriched compounds researchgate.netrsc.org. One notable approach involves the catalytic enantioselective construction of tricyclic compounds, which then serve as precursors for various intramolecular C-N bond forming processes leading to different this compound subclasses researchgate.netepfl.chcolab.ws. For instance, a Rh(I)-catalyzed regio- and diastereoselective Hayashi-Miyaura reaction has been employed to connect key fragments researchgate.net. Additionally, a photoenolization/Diels-Alder (PEDA) reaction has been developed to construct the highly functionalized tricyclic core skeleton bearing a quaternary center researchgate.net.

Chiral Auxiliary-Mediated Approaches to this compound Stereocenters

Chiral auxiliary-mediated approaches have been instrumental in controlling stereochemistry in this compound synthesis, particularly in the formation of challenging stereocenters nih.govnumberanalytics.com. A chiral auxiliary is temporarily incorporated into a substrate to induce stereoselectivity, and then removed after the reaction numberanalytics.com. Schultz and Wang's pioneering asymmetric total synthesis of cepharamine in 1998 notably utilized a chiral auxiliary approach nih.gov. This method involves covalently attaching a chiral auxiliary to a non-chiral substrate, influencing the stereochemical outcome of the reaction iipseries.orgscielo.org.mx.

Bio-inspired Synthetic Pathways to this compound Alkaloids

Bio-inspired synthetic pathways draw inspiration from the proposed biosynthetic routes of natural products to devise efficient chemical syntheses researchgate.netrsc.org. For this compound alkaloids, which are derived from reticuline (B1680550), biomimetic approaches aim to mimic key enzymatic transformations in a laboratory setting researchgate.netwikipedia.org. A significant bio-inspired strategy involves a cascade reaction that implements the aza-[4.3.3]-propellane core nih.gov. For example, the enantioselective total syntheses of (-)-metaphanine and (+)-stephadiamine have featured a bio-inspired aza-benzilic acid type rearrangement reaction for the conversion of (-)-metaphanine to (+)-stephadiamine acs.orgresearchgate.netnih.gov. Another bio-inspired strategy involves an intramolecular Michael addition and transannular acetalization to generate the aza-[4.4.3]-propellane and tetrahydrofuran (B95107) rings researchgate.net.

Divergent Synthesis Strategies Towards Diverse this compound Subclasses

Divergent synthesis strategies are crucial for accessing a wide array of this compound subclasses from common intermediates caltech.eduepfl.ch. A unified divergent strategy has enabled the enantioselective total syntheses of multiple representative members across the three sub-classes of this compound alkaloids epfl.chcolab.wsdntb.gov.ua. This approach typically involves the catalytic enantioselective construction of tricyclic compounds, followed by different intramolecular C-N bond forming processes researchgate.netepfl.chcolab.ws.

For instance, an aza-Michael addition can be employed to construct the aza-[4.4.3]-propellane structure found in compounds like (-)-cepharamine researchgate.netepfl.chcolab.ws. Alternatively, an oxidation/double deprotection/intramolecular hemiaminal forming sequence can forge the bridged 6/6/6/6 tetracycle characteristic of (-)-cepharatines A and C researchgate.netepfl.chcolab.ws. A domino bromination/double deprotection/cyclization sequence allows for the construction of the 6/6/5/5 fused tetracyclic structure, as seen in (-)-sinoracutine epfl.chcolab.ws. This highlights the versatility of a unified intermediate in generating topologically distinct this compound frameworks colab.ws.

Key Reactions and Methodological Advances in this compound Synthesis

The synthesis of this compound alkaloids has benefited from numerous key reactions and methodological advances, allowing for the efficient construction of their complex structures caltech.eduacs.orgdrugfuture.com.

Key Reactions and Methodological Advances:

Oxidative Phenolic Coupling: This reaction is a cornerstone in constructing the this compound tricyclic dienone skeletons, often forming the all-carbon quaternary stereogenic center at C13 researchgate.netresearchgate.netnih.govnih.gov.

Intramolecular Aza-Michael Reaction: Following oxidative phenolic coupling, this regioselective reaction is critical for efficiently constructing the this compound skeleton researchgate.netresearchgate.netnih.govnih.gov. It is used for the construction of the aza-[4.4.3]-propellane structure epfl.chcolab.ws.

Dieckmann Condensation: Used in earlier racemic syntheses, this reaction can construct the propellane core from a cis-substituted heterobicycle escholarship.orgacs.org.

Diastereoselective 1,2-Addition to Quinone-derived Sulfinyl Imines: This method is employed to generate 4-aminocyclohexadienone intermediates, crucial for the this compound core caltech.edu.

Suzuki Coupling-Wittig Olefination-Ring-Closing Metathesis Sequence: This convergent and flexible approach has been used to construct key phenanthrene (B1679779) intermediates, which can then be converted to this compound structures acs.org.

Aza-Benzilic Acid Type Rearrangement: A bio-inspired rearrangement, particularly useful for converting this compound alkaloids like (-)-metaphanine to northis compound alkaloids such as (+)-stephadiamine acs.orgresearchgate.netnih.gov.

Pd-catalyzed Asymmetric Allylation with Chiral Phosphoric Acid: This method has been used to access key intermediates enantioselectively acs.org.

Rh(I)-catalyzed Regio- and Diastereoselective Hayashi-Miyaura Reaction: Used to connect necessary fragments in asymmetric total syntheses researchgate.net.

Photoenolization/Diels-Alder (PEDA) Reaction: Developed to construct highly functionalized tricyclic core skeletons bearing quaternary centers researchgate.net.

Memory of Chirality Approach: Employed in some syntheses for the construction of α-tertiary amines researchgate.netnih.gov.

Stereoselective researchgate.netresearchgate.net-Sigmatropic Rearrangement: Utilized for the construction of quaternary carbon stereocenters researchgate.netnih.gov.

These advancements collectively demonstrate the evolving sophistication in tackling the synthetic challenges posed by the this compound alkaloid family.

Intramolecular Carbon-Nitrogen Bond Forming Cyclizations for this compound D-Ring

Intramolecular carbon-nitrogen (C-N) bond forming cyclizations represent a common and fundamental strategy for the construction of the D-ring within the this compound framework. plantaedb.com This approach involves the formation of a new C-N bond within a single molecule, leading to the cyclized product. organicchemistry.eu

An early demonstration of this strategy was reported by Ibuka and Kitano in 1966. Their synthesis of the this compound core utilized a late-stage intramolecular aminocyclization reaction. This process involved the reductive cleavage of a C9-N bond in a sinomenine-derived alkaloid, followed by bromination, and subsequent cyclization of the pendant amine to yield the propellane skeleton. While pioneering, this initial cyclization suffered from poor yields. plantaedb.com

More recently, divergent synthetic approaches have been developed that leverage different intramolecular C-N bond forming processes to access various subclasses of this compound alkaloids. These methods are crucial for building topologically distinct this compound structures. nih.govrdocumentation.orgreadthedocs.iocaltech.edu

Oxidative Phenolic Coupling and Dearomatization Reactions in this compound Synthesis

Oxidative phenolic coupling and dearomatization reactions are foundational strategies in the synthesis of complex natural products, enabling the generation of intricate molecular architectures from simpler aromatic precursors. nih.govyoutube.com These reactions are particularly significant in this compound synthesis due to their ability to create the necessary polycyclic frameworks and introduce key functionalities.

Often, dearomative oxidative phenolic coupling reactions are followed by regioselective intramolecular aza-Michael additions, a combination that has proven highly effective for constructing this compound alkaloids. nih.govnih.govnih.govcaltech.educhem960.comresearchgate.net For instance, the enantioselective total syntheses of (-)-metaphanine and (+)-stephadiamine have successfully incorporated diastereoselective oxidative phenolic coupling reactions as key steps. nih.govnih.govchem960.com These processes can also be coupled with Diels-Alder cycloadditions to further enhance structural complexity. youtube.com

Intramolecular Aza-Michael Additions in this compound Skeleton Assembly

Intramolecular aza-Michael additions are a highly convenient and widely applied strategy for the generation of heterocycles containing nitrogen-substituted stereocenters, which are prevalent in this compound alkaloids. nih.gov This reaction involves the nucleophilic addition of a nitrogen atom (typically an amine) to an activated double bond (e.g., an enone) within the same molecule, forming a new ring. nih.gov

A key application of this methodology in this compound synthesis involves the regioselective aza-Michael addition of dienones, which are often generated through dearomative oxidative phenolic coupling reactions. nih.govnih.govcaltech.educhem960.com This reaction is instrumental in efficiently constructing the aza-[4.4.3]-propellane structure, a core feature of many this compound alkaloids. Specific examples include its use in the synthesis of (-)-metaphanine, where the addition occurs at the C14 position, and in the assembly of (-)-cepharamine. nih.govnih.govrdocumentation.orgreadthedocs.iocaltech.edu The intramolecular aza-Michael addition can also effectively establish the all-carbon quaternary stereogenic center at C13, a challenging structural motif found in this compound alkaloids. nih.govnih.govchem960.com

Photoenolization/Diels-Alder (PEDA) Reactions for this compound Framework Construction

The Photoenolization/Diels-Alder (PEDA) reaction has emerged as a powerful and efficient strategy for the rapid construction of complex polycyclic rings, particularly those bearing quaternary carbon stereocenters, in the synthesis of this compound alkaloids. researchgate.netplantaedb.com This photochemical approach capitalizes on the transient generation of highly reactive photoenols that subsequently undergo a Diels-Alder cycloaddition with a dienophile. wikipedia.org

An intramolecular PEDA reaction provides a new pathway for the rapid construction of highly congested hydrophenanthrene systems, which are crucial components of the this compound framework. This methodology has facilitated the total synthesis of at least five this compound alkaloids. researchgate.netplantaedb.comnih.gov Key synthetic strategies employing PEDA reactions often involve a sequence of steps, including Rh(I)-catalyzed Hayashi-Miyaura reactions to connect fragments, the intramolecular PEDA reaction to build the tricyclic core, and bio-inspired intramolecular Michael addition and transannular acetalization to generate the aza[4.4.3]propellane and tetrahydrofuran rings. nih.gov The use of Ti(Oi-Pr)-mediated PEDA reactions has also been reported for efficient construction of these complex skeletons. wikipedia.org

Rearrangement Reactions in this compound Chemistry (e.g., Aza-Benzilic Acid Type)

Rearrangement reactions play a significant role in this compound chemistry, allowing for structural transformations and the generation of diverse alkaloid skeletons. Among these, the aza-benzilic acid type rearrangement is particularly notable. nih.govresearchgate.netnih.govchem960.comresearchgate.net

This type of rearrangement has been identified as a key step in the synthesis of the northis compound alkaloid (+)-stephadiamine. nih.govresearchgate.netnih.govnih.govchem960.comresearchgate.netscribd.com Research findings suggest a potential biosynthetic relationship between this compound alkaloids, demonstrating that (-)-metaphanine can be readily converted to (+)-stephadiamine via an aza-benzilic acid type rearrangement. nih.govresearchgate.netnih.govnih.govchem960.comresearchgate.netscribd.com This transformation results in the contraction of the C-ring, leading to the distinct northis compound scaffold. nih.govnih.gov

Electrophilic Cyclizations (e.g., Friedel-Crafts, Hosomi-Sakurai) in this compound Construction

Electrophilic cyclizations, including Friedel-Crafts and Hosomi-Sakurai reactions, are valuable tools for constructing the carbocyclic skeletons that form part of the this compound framework. nih.gov These reactions enable the formation of new carbon-carbon bonds, which are essential for building the intricate polycyclic structures of these alkaloids.

The Hosomi-Sakurai reaction, also known as the Sakurai reaction, is a Lewis acid-promoted allylation of various electrophiles using allyltrimethylsilane. Strong Lewis acids such as titanium tetrachloride (TiCl), boron trifluoride (BF), and tin tetrachloride (SnCl) are effective in promoting this reaction. The mechanism involves an electrophilic allyl shift through a beta-silyl carbocationic intermediate, stabilized by the beta-silicon effect. This reaction is versatile and applicable to a range of electrophiles, including carbonyl compounds, enones, and acetals, providing a powerful method for introducing allyl groups and forming cyclic structures in this compound synthesis.

Structure Activity Relationship Sar and Mechanistic Studies of Hasubanan Compounds

Design and Synthesis of Hasubanan Derivatives for SAR Exploration

The design and synthesis of this compound derivatives are crucial for elucidating the structural features responsible for their biological activities. Synthetic efforts often focus on modifying specific regions of the this compound scaffold to probe the impact of these changes on activity. For instance, the synthesis of 19-nor type derivatives has been explored, where modifications to the core structure can significantly alter biological properties. nodai.ac.jp

Synthetic strategies employed to generate diverse this compound analogues include approaches such as oxidative phenolic coupling and intramolecular aza-Michael reactions. researchgate.netresearchgate.net These methods allow for the construction of the complex polycyclic frameworks characteristic of this compound alkaloids and their derivatives. researchgate.netresearchgate.net For example, the synthesis of (+)-stephadiamine, a northis compound alkaloid, has been achieved through an efficient cascade reaction to implement its aza[4.3.3]propellane core. researchgate.netresearchgate.netresearchgate.net Another example is the synthesis of (−)-metaphanine, which involved the regioselective aza-Michael reaction at C14 to construct the this compound skeleton. researchgate.net Such asymmetric synthetic strategies are vital for preparing target molecules and their derivatives for subsequent biological and SAR studies. researchgate.net

The systematic modification of the this compound structure allows researchers to identify key pharmacophoric elements. This involves creating a library of compounds with variations in substituents, stereochemistry, and core modifications. The subsequent evaluation of these derivatives provides insights into how structural changes correlate with observed biological activities, thereby guiding the rational design of more potent and selective compounds.

Table 1: Examples of this compound Alkaloids and Derivatives Synthesized for SAR Studies

| Compound Name | Key Structural Features / Modification | Synthetic Strategy Highlight | Reference | PubChem CID |

| This compound | Aza[4.4.3]propellane core | Baseline structure | researchgate.net | 11333790 |

| Hernsubanine D | New this compound alkaloid | Isolated from Stephania hernandifolia | researchgate.net | Not found |

| (+)-Stephadiamine | Northis compound skeleton, α-tertiary amines | Efficient cascade reaction for aza[4.3.3]propellane core | researchgate.netresearchgate.netresearchgate.net | 11883582 |

| (−)-Metaphanine | This compound skeleton | Regioselective aza-Michael reaction at C14 | researchgate.net | Not found |

| (−)-10-Hydroxyacutuminine | This compound alkaloid | Enantioselective synthesis | researchgate.net | Not found |

| Acutumine (B231681) | This compound alkaloid | Known for amnesic activity and selective T-cell cytotoxicity | researchgate.net | 107877 |

Elucidation of Molecular Recognition Principles of this compound Alkaloids

Elucidating the molecular recognition principles of this compound alkaloids involves understanding how these compounds interact with their biological targets at a molecular level. This compound alkaloids, including those isolated from Stephania japonica, have shown affinity for opioid receptors, particularly the δ-opioid receptor. acs.org For instance, several this compound alkaloids demonstrated affinity for the human δ-opioid receptor with IC₅₀ values ranging from 0.7 to 46 µM. acs.org These compounds also exhibited similar potency against the µ-opioid receptor but were inactive against κ-opioid receptors. acs.org

Understanding these interactions is critical for defining the pharmacophore of this compound compounds and for guiding further drug design efforts. Molecular recognition studies often involve a combination of experimental techniques and computational modeling, such as docking studies, to predict binding modes and affinities. These studies aim to identify the specific amino acid residues involved in interactions, the types of intermolecular forces (e.g., hydrogen bonding, hydrophobic interactions, π-stacking), and the conformational changes induced upon binding. The precise elucidation of these principles helps to explain the observed SAR and provides a basis for rational drug development.

Mechanistic Probes and Interaction Profiling of this compound Analogues with Biomolecules

Mechanistic studies involving this compound analogues are designed to understand the detailed molecular events that underlie their biological activities. This includes investigating their binding characteristics and profiling their interactions with relevant biomolecules.

Investigation of Binding Modes and Affinities

The investigation of binding modes and affinities is fundamental to understanding the mechanism of action of this compound compounds. Studies have shown that this compound alkaloids can interact with opioid receptors, with varying affinities for different receptor subtypes. acs.org For example, specific this compound alkaloids have demonstrated potent binding to δ-opioid receptors. acs.org The determination of IC₅₀ values provides a quantitative measure of their binding affinity, indicating the concentration at which 50% of the receptor binding is inhibited. acs.org

The precise binding mode, including the orientation of the this compound molecule within the receptor binding pocket and the specific interactions it forms, is crucial for understanding its pharmacological profile. This often involves competitive binding assays with known ligands and, where possible, structural biology techniques such as X-ray crystallography or cryo-electron microscopy to visualize the ligand-receptor complex.

Analysis of Ligand-Target Interactions at a Molecular Level

Analyzing ligand-target interactions at a molecular level involves detailed examination of the forces and contacts between this compound analogues and their biomolecular targets. This analysis often leverages computational methods like molecular docking and molecular dynamics simulations to predict and refine the atomic-level interactions. Such analyses can reveal critical hydrogen bonds, salt bridges, hydrophobic contacts, and π-π stacking interactions that stabilize the ligand-receptor complex.

For instance, in the context of opioid receptor binding, specific functional groups on the this compound scaffold are likely to engage with complementary residues within the opioid receptor binding site. Variations in these functional groups, as explored through SAR studies, can lead to significant changes in binding affinity and selectivity for different opioid receptor subtypes (µ, δ, κ). This molecular-level understanding is essential for rational drug design, allowing for targeted modifications to enhance desired interactions and minimize undesirable ones.

Table 2: Summary of Opioid Receptor Binding Affinities for this compound Alkaloids

| Compound Class | Target Receptor | IC₅₀ Range (µM) | Activity | Reference |

| This compound Alkaloids | δ-opioid receptor | 0.7 - 46 | Affinity demonstrated | acs.org |

| This compound Alkaloids | µ-opioid receptor | Similar potency | Similar potency to δ-opioid receptor binding | acs.org |

| This compound Alkaloids | κ-opioid receptor | Inactive | No activity observed | acs.org |

Computational Chemistry Applications in Hasubanan Research

Molecular Modeling and Docking Simulations for Hasubanan Interactions

Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures, enabling the study of their properties and interactions. Docking simulations, a key application of molecular modeling, predict the preferred orientation and binding affinity of a ligand (such as a this compound alkaloid) to a macromolecular target, like a protein receptor. These simulations are instrumental in understanding the molecular basis of biological activity and in the initial stages of drug discovery. acs.orgresearchgate.netmdpi.comnih.gov

For this compound alkaloids, molecular modeling can be employed to generate accurate three-dimensional structures, which are crucial for subsequent computational analyses. The creation of such 3D structures through computational methods ensures their accuracy and provides a valuable resource for researchers to investigate potential interactions between these metabolites and proteins, estimate biological activities, and uncover novel insights. naturalproducts.net While specific detailed studies on the docking of this compound compounds to particular biological targets are not extensively documented in the immediate search results, the general utility of docking in predicting binding interactions and selectivity, particularly with the availability of receptor crystal structures (e.g., opioid receptors), suggests its potential application in understanding the pharmacological profiles of this compound alkaloids. umn.edu

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are computational methods that simulate the time-dependent behavior of atoms and molecules by solving Newton's equations of motion. arxiv.orgacs.org This approach provides a dynamic, atomic-level view of molecular systems, allowing researchers to observe conformational changes, study reaction dynamics, and assess the stability of ligand-receptor complexes over time. nih.govarxiv.org MD simulations offer insights into how molecules move and interact in a physiological environment, complementing the static information obtained from docking studies. researchgate.net

In the context of this compound systems, MD simulations could be utilized to explore the conformational flexibility of the this compound core and its derivatives, understand their behavior in various solvent environments, or investigate their interactions with biological membranes or specific protein targets. For instance, MD simulations are widely used to evaluate the stability and behavior of ligand-protein complexes in physiochemical environments, analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess structural stability and flexibility. researchgate.netmdpi.com While specific published MD simulation studies focusing solely on this compound alkaloids were not found in the immediate search, the principles and applications of MD simulations are broadly applicable to complex natural product scaffolds like this compound, offering a means to gain deeper insights into their dynamic properties and potential biological mechanisms.

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound Alkaloids

Quantum chemical calculations apply quantum mechanics to chemical systems, enabling the computation of electronic contributions to physical and chemical properties of molecules. nih.gov These calculations are fundamental for understanding electronic structure, predicting reactivity, and analyzing reaction mechanisms. Density Functional Theory (DFT) is a widely used quantum chemical method for such purposes. mdpi.comnih.govnih.gov

In the research on this compound alkaloids, quantum chemical calculations have been directly applied to confirm molecular structures and analyze spectroscopic data. For example, GIAO ¹³C NMR calculations have been employed to confirm the structures of hasubanonine (B156775), runanine, isorunanine, and other isomers, although some inconsistencies related to benzene (B151609) solvent correction were noted. acs.org Furthermore, quantum chemical calculations are valuable for analyzing reaction mechanisms and estimating chemical reaction pathways, including transition state energies, which is crucial for understanding the synthesis and transformations of this compound alkaloids. rsc.orgrsc.org These calculations can also provide insights into the nature of specific atomic interactions and assign electronic transitions observed in spectroscopic data. mdpi.com

Computational Prediction and Interpretation of Spectroscopic Data for this compound Compounds

Computational methods play a significant role in the prediction and interpretation of spectroscopic data, which are indispensable for the structural elucidation of complex natural products like this compound compounds. Quantum chemistry, in particular, can be applied to predict and verify various spectroscopic data. nih.gov

For this compound alkaloids, there is direct evidence of the use of computational methods in conjunction with experimental spectroscopic data. DFT-computed data, including ¹H, ¹³C, and ¹⁵N NMR chemical shifts and electronic absorption spectra, have been correlated with experimental spectroscopic data to confirm the structures of products, such as in the synthesis of isothis compound alkaloids. researchgate.net This correlation is vital for unambiguous structural assignment, especially for novel or synthetically challenging derivatives. Spectroscopic techniques like NMR, IR, and mass spectrometry are routinely used to obtain structural fingerprints of this compound compounds, and computational predictions can greatly assist in interpreting these complex spectra and confirming proposed structures. acs.orgmdpi.comuic.edu Beyond traditional quantum chemical approaches, machine learning models are also emerging as tools to quickly and computationally inexpensively predict scattering or spectroscopy data from a structural model. arxiv.orgnih.gov

Machine Learning Approaches in this compound Chemical Space Exploration

Machine learning (ML) approaches are transforming drug discovery and chemical research by enabling the exploration of vast chemical spaces more efficiently. nih.govmanning.comacs.orgmednexus.orgmdpi.com These methods can be used to enumerate chemical databases, generate analogs of natural products, predict polypharmacology, and identify high-affinity binders. acs.orgx-mol.com The concept of "chemical space" refers to the theoretical universe of all possible molecules, a space estimated to contain an immense number of drug-like compounds (e.g., up to 10⁶⁰). acs.orgbu.edusdhfhbgs.com Navigating this vast space to find molecules with desired properties is a significant challenge, and ML strategies offer a powerful solution. bu.eduyoutube.com

While specific applications of machine learning directly to the exploration of the this compound chemical space are not detailed in the provided search results, the general utility of ML in natural product research is evident. Machine learning models, particularly those based on Quantitative Structure-Activity Relationship (QSAR), can learn the relationship between chemical structure and biological activity, enabling the prediction of properties for new or untested this compound derivatives. youtube.com This could involve predicting potential analgesic activity, as suggested by the structural relation of hasubanonine to opioid analgesics, or other biological effects. acs.org By leveraging ML, researchers could potentially design novel this compound analogs with improved properties or identify new synthetic routes by exploring the vast chemical space of this compound-like structures.

Future Directions and Emerging Research Avenues in Hasubanan Chemistry

Innovative Strategies for Complex Hasubanan Stereoisomer Synthesis

The total synthesis of this compound alkaloids remains a formidable challenge and a vibrant area of research, particularly concerning the precise control of stereochemistry. A key hurdle in their synthesis is the asymmetric construction of the α-tertiary amine moiety and the vicinal tetrasubstituted carbon stereocenters present in their core structure nih.govresearchgate.net.

Recent advancements in synthetic strategies aim to overcome these challenges by developing more efficient and enantioselective routes. Researchers are focusing on collective and biomimetic approaches to access the this compound core and its various stereoisomers researchgate.netunileon.es. Notable strategies include:

Aza-Michael Reaction: This reaction has been effectively utilized for the construction of the this compound skeleton, allowing for regioselective bond formation researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net. For instance, the synthesis of (−)-metaphanine has been achieved through an efficient construction of the this compound skeleton via a regioselective aza-Michael reaction researchgate.netresearchgate.net.

Oxidative Phenolic Coupling Reaction: This method, often coupled with subsequent intramolecular aza-Michael reactions, provides an innovative strategy for building complex fused polycyclic frameworks characteristic of this compound alkaloids researchgate.netresearchgate.netresearchgate.netresearchgate.net. This approach has enabled the synthesis of various this compound alkaloids, including (−)-metaphanine, (+)-stephadiamine, and cepharatines, by allowing late diversification of their C and D ring moieties researchgate.netresearchgate.netresearchgate.net.

Diels-Alder Reaction: Enantioselective Diels-Alder reactions are employed to establish the absolute stereochemistry of this compound and acutumine (B231681) alkaloids, demonstrating a general strategy for preparing this large family of natural products nih.gov. The photoenolization/Diels-Alder (PEDA) reaction has been recognized as a powerful strategy to increase synthetic efficiency and address challenges in constructing complex polycyclic molecules with multiple quaternary carbon stereocenters researcher.life.

Cascade Reactions and Rearrangements: Strategies involving cascade transformations, such as the homoconjugated addition/Mannich cascade, are being explored for the efficient construction of the propellane skeleton uni-muenchen.de. The Curtius rearrangement has also been employed for the installation of α,α-disubstituted amino ester moieties in the synthesis of this compound alkaloids like (+)-stephadiamine uni-muenchen.deacs.org.

These innovative synthetic approaches are crucial for accessing a diverse range of this compound skeletons and their stereoisomers, which is essential for comprehensive biological evaluation and potential drug development.

Advanced Elucidation of Biosynthetic Pathways for Undiscovered this compound Alkaloids

Understanding the intricate biosynthetic pathways of this compound alkaloids is fundamental for both biomimetic synthesis and the potential for engineered biosynthesis of novel derivatives. This compound alkaloids are known to be derived from two tyrosine-based building blocks, sharing structural similarities with morphinan (B1239233) alkaloids and originating from reticuline (B1680550) wikipedia.orgcaltech.edu.

Key areas of future research in this domain include:

Detailed Enzymatic Mechanisms: Further investigations are needed to fully elucidate the specific enzymes and precise mechanistic steps involved in the formation of the complex this compound core. Early studies have indicated that the oxidation of tyrosine occurs prior to isoquinoline (B145761) formation in the biosynthesis of hasubanonine (B156775) caltech.edu.

Discovery of Novel Intermediates: Identifying and characterizing undiscovered intermediates in the biosynthetic cascades could unlock new avenues for synthesizing rare or complex this compound alkaloids that are difficult to access through traditional chemical synthesis.

Genetic and Omics Approaches: The application of genomics, transcriptomics, and metabolomics can help pinpoint the genes encoding the biosynthetic enzymes in plants that produce this compound alkaloids, such as those from the Menispermaceae family researchgate.net. This will facilitate the heterologous expression of these pathways in amenable hosts for scalable production.

Exploration of Halogenation and Other Modifications: Research into related alkaloids, like acutumine, has revealed the involvement of specific enzymes, such as a Fe(II)- and 2-oxoglutarate-dependent halogenase, in their biosynthesis nih.gov. Exploring similar enzymatic modifications within the this compound pathway could lead to the discovery of new halogenated or otherwise functionalized this compound derivatives with unique properties. The potential for azidation chemistry in plant natural products, enabled by such enzymes, could lead to rapid metabolite detection nih.gov.

Advanced elucidation of these pathways will not only provide profound insights into natural product biosynthesis but also offer powerful tools for synthetic biology and metabolic engineering to create new this compound analogs.

Development of Novel Chemical Biology Tools and Mechanistic Probes Utilizing this compound Scaffolds

The diverse biological activities of this compound alkaloids, including antiviral, antimicrobial, and weak opioid activities, position them as promising scaffolds for the development of novel chemical biology tools and mechanistic probes acs.orgontosight.ai. Future research will focus on:

Target Identification and Validation: Utilizing this compound scaffolds, researchers can design and synthesize affinity probes to identify and validate their specific molecular targets within biological systems. This is crucial for understanding their mechanisms of action and for rational drug design researchgate.net. For example, oxoepistephamiersine, a this compound alkaloid, has shown cytotoxic effects against cancer cell lines and anti-inflammatory properties, necessitating detailed studies on its mechanism of action ontosight.ai.

Fluorescent and Imaging Probes: Incorporating fluorophores or other imaging tags onto this compound scaffolds can create probes for real-time visualization of their distribution, binding, and cellular uptake. This can provide valuable insights into their pharmacokinetics and pharmacodynamics at a cellular level. The concept of using site-specific azidation for click-chemistry-based fluorogenic probes has been explored in related natural products nih.gov.

Activity-Based Protein Profiling (ABPP): this compound-derived probes can be designed to covalently label and identify enzymes or other proteins that interact with these alkaloids, offering a global view of their proteomic targets and off-targets.

Modulation of Biological Pathways: By systematically modifying the this compound scaffold, researchers can develop a library of compounds to finely tune their biological activities, enabling the precise modulation of specific cellular pathways for therapeutic or research purposes.

Structure-Activity Relationship (SAR) Studies: Continued detailed SAR studies using synthetically accessible this compound analogs will be essential to optimize their potency, selectivity, and drug-like properties. This involves understanding how specific functional groups and stereochemical features influence their interaction with biological targets ontosight.ai.

The development of these chemical biology tools and mechanistic probes will significantly advance our understanding of this compound alkaloids' biological roles and accelerate their translation into therapeutic agents.

Q & A

Q. What foundational synthetic routes are employed for Hasubanan alkaloids, and how do solvent conditions influence reaction outcomes?

- Methodological Answer : The synthesis of this compound derivatives often begins with MVK (methyl vinyl ketone) and aldehyde acetals. In benzene, dihydropyran intermediates exhibit slow rearrangement, while in chloroform, rapid isomerization occurs, yielding distinct compounds . For example, Pd-catalyzed cascade cyclization of cyclohexanedione acetal enables divergent synthesis of this compound alkaloids, with solvent polarity and temperature dictating regioselectivity . Key steps include Baeyer-Villiger oxidation and sp³ C−H bond functionalization. Table 1: Solvent-Dependent Outcomes in this compound Synthesis

| Solvent | Reaction Rate | Products | Key Observations |

|---|---|---|---|

| Benzene | Slow | Dihydropyran adducts | Stabilizes intermediates |

| Chloroform | Rapid | Isomerized compounds | Promotes C−H activation |

Q. How is structural elucidation of this compound alkaloids performed, and what spectroscopic markers are critical?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal. Saturated ketone functionalities in intermediates are identified via strong singlet peaks in ¹H NMR (δ 2.1–2.3 ppm) and carbonyl stretches in IR (1700–1750 cm⁻¹) . For complex aza-[4.4.3]propellane cores, 2D NMR (e.g., COSY, NOESY) resolves overlapping signals, while X-ray crystallography confirms absolute stereochemistry . Table 2: Key Spectroscopic Markers

| Functional Group | NMR Signal (¹H) | IR Stretch (cm⁻¹) |

|---|---|---|

| Saturated ketone | δ 2.1–2.3 (s) | 1700–1750 |

| Aromatic protons | δ 6.5–7.5 (m) | N/A |

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound alkaloids, and how are chiral catalysts optimized?

- Methodological Answer : Enantioselective allylation reactions using chiral Pd or Ru catalysts achieve >90% enantiomeric excess (ee). For example, Steven L. Castle’s group developed conditions for allylic azide cyclization with chiral ligands (e.g., BINAP), yielding single-enantiomer hasubanans . Critical parameters include ligand-to-metal ratio, temperature (−20°C to 25°C), and solvent polarity (e.g., THF vs. DCM). Table 3: Catalytic Systems for Enantioselective Synthesis

| Catalyst (Ligand) | Substrate | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd/BINAP | Allylic azide | 92 | 75 | |

| Ru/(S)-Segphos | Diene derivatives | 88 | 68 |

Q. How can researchers resolve contradictions in reported biological activities of this compound alkaloids?

- Methodological Answer : Discrepancies in bioactivity (e.g., analgesic potential) require comparative assays with structurally defined analogs. For instance, while early hypotheses suggested morphine-like painkiller effects for unnatural enantiomers, subsequent studies showed no significant opioid receptor binding . Researchers should:

- Use standardized cell-based assays (e.g., μ-opioid receptor binding IC₅₀).

- Synthesize and test enantiopure analogs to isolate stereochemical effects.

- Cross-validate results with in vivo models (e.g., rodent tail-flick test).

Q. What catalytic strategies address challenges in constructing tetrahydrofuran and aza-propellane rings in this compound systems?

- Methodological Answer : Late-stage sp³ C−H oxidation and cyclization are achieved via Pd-catalyzed tandem processes. For example, Ya-Kai Sun’s group utilized Pd(II)/oxidant systems to selectively functionalize C8 and C13 positions, forming tetrahydrofuran rings with >95% diastereoselectivity . Computational modeling (DFT) aids in predicting transition-state geometries and optimizing catalyst-substrate interactions.

Q. What are best practices for reporting synthetic procedures and reproducibility in this compound research?

- Methodological Answer : Follow guidelines from the Beilstein Journal of Organic Chemistry:

- Experimental Detail : Provide solvent purity, catalyst loading (mol%), and reaction monitoring (TLC/HPLC).

- Characterization : Report NMR (solvent, frequency), HRMS (calibration standard), and crystallographic data (CCDC number) .

- Reproducibility : Include failure analyses (e.g., attempted conditions yielding <5% product) in supplementary data.

Data Contradiction Analysis

Q. How should researchers address conflicting yields or selectivity in published this compound syntheses?

- Methodological Answer : Re-evaluate reaction parameters:

- Catalyst Purity : Trace moisture in Pd catalysts can deactivate intermediates .

- Substrate Isomerism : Diene geometry (cis vs. trans) in starting materials impacts cyclization pathways .

- Scale Effects : Milligram-scale reactions may fail to replicate literature yields optimized for microliter batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.